Cas no 1251304-56-9 ({4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine)

{4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine structure
1251304-56-9 structure
商品名:{4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine
CAS番号:1251304-56-9
MF:C13H21NO
メガワット:207.311943769455
CID:5050231
PubChem ID:62307306

{4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine 化学的及び物理的性質

名前と識別子

    • {4-methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
    • (4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl)methanamine
    • NE48639
    • [4-methyl-2-(2-methylbutan-2-yloxy)phenyl]methanamine
    • Z1381271511
    • {4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine
    • インチ: 1S/C13H21NO/c1-5-13(3,4)15-12-8-10(2)6-7-11(12)9-14/h6-8H,5,9,14H2,1-4H3
    • InChIKey: CYERVTHTFPWIMB-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=C(C)C=CC=1CN)C(C)(C)CC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 191
  • トポロジー分子極性表面積: 35.2
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 299.4±25.0 °C at 760 mmHg
  • フラッシュポイント: 123.5±16.4 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

{4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine セキュリティ情報

{4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-104272-1.0g
{4-methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
1251304-56-9 90%
1g
$743.0 2023-06-10
Enamine
EN300-104272-10.0g
{4-methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
1251304-56-9 90%
10g
$3191.0 2023-06-10
TRC
M355268-10mg
{4-methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
1251304-56-9
10mg
$ 50.00 2022-06-03
Enamine
EN300-104272-1g
{4-methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
1251304-56-9 90%
1g
$743.0 2023-10-28
1PlusChem
1P019ZK3-250mg
{4-methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
1251304-56-9 90%
250mg
$516.00 2024-07-09
1PlusChem
1P019ZK3-500mg
{4-methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
1251304-56-9 90%
500mg
$778.00 2024-07-09
1PlusChem
1P019ZK3-50mg
{4-methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
1251304-56-9 90%
50mg
$269.00 2024-07-09
1PlusChem
1P019ZK3-2.5g
{4-methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
1251304-56-9 90%
2.5g
$1859.00 2023-12-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301183-100mg
{4-methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
1251304-56-9 95%
100mg
¥5546.00 2024-08-09
Enamine
EN300-104272-0.05g
{4-methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
1251304-56-9 90%
0.05g
$174.0 2023-10-28

{4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine 関連文献

{4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamineに関する追加情報

Introduction to {4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine (CAS No. 1251304-56-9)

{4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine, also known by its CAS number 1251304-56-9, is a versatile organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique combination of functional groups, including an aromatic ring substituted with a methyl group and a bulky tert-butyl ether group, along with an amine functionality. The interplay of these groups imparts the compound with distinctive chemical and physical properties, making it a valuable molecule for various applications.

The chemical structure of {4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine is defined by its benzene ring, which is substituted at the 4-position with a methyl group and at the 2-position with a tert-butyl ether group. The methanamine moiety is attached to the benzene ring via a methylene bridge. This arrangement creates a molecule with both electron-donating and electron-withdrawing groups, which can influence its reactivity in different chemical environments. The tert-butyl group, being sterically demanding, contributes to the compound's steric hindrance, which can be advantageous in certain synthetic pathways or applications.

Recent studies have highlighted the potential of {4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine in drug discovery and development. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, making it a promising candidate for therapeutic agents. For instance, researchers have explored its ability to modulate kinase activity, which is crucial in treating diseases such as cancer and inflammatory disorders. The bulky tert-butyl group plays a significant role in enhancing the compound's selectivity and bioavailability, which are critical factors in drug design.

In addition to its pharmacological applications, {4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine has shown potential in materials science. Its amine functionality makes it suitable for use in polymer synthesis, where it can serve as a building block for creating advanced materials with tailored properties. The compound's ability to form stable bonds under certain conditions has been leveraged in the development of high-performance polymers used in electronics and aerospace industries.

The synthesis of {4-methyl-2-(2-methylbutan-2-yl)oxyphenyl}methanamine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution and coupling reactions, often facilitated by transition metal catalysts. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.

From an environmental standpoint, understanding the behavior of {4-methyl-2-(2-methylbutan-2-yloxyphenyl)}methanamine in natural systems is essential for assessing its safety and sustainability. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions, which aligns with eco-friendly practices in chemical manufacturing. Its low toxicity profile further supports its use in applications where human exposure is a concern.

In conclusion, {4-methyl-tert-butyloxyphenyl)methanamine (CAS No. 1251304-56-9) stands out as a multifaceted compound with promising applications across diverse fields. Its unique structure enables interactions that are pivotal in drug discovery and materials science while maintaining eco-friendly properties that align with sustainable practices. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing modern science and technology.

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